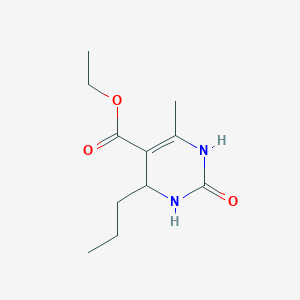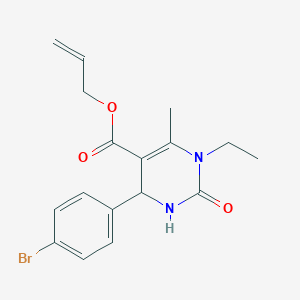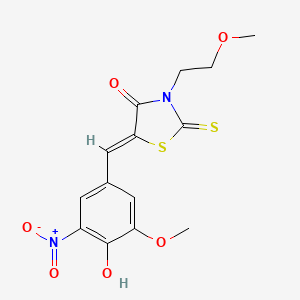![molecular formula C17H18ClNO3 B4937704 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B4937704.png)
4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide, also known as CDEB, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In cancer cells, 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression and cell proliferation. In the brain, 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has been found to have various biochemical and physiological effects in the body. In cancer cells, 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell proliferation. In the brain, 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has been found to reduce the production of inflammatory mediators, which can lead to neuroprotection. 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide is its potential as a lead compound for the development of new drugs. Its ability to inhibit the activity of enzymes and receptors in the body makes it a promising candidate for drug discovery. However, one of the limitations of 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide is its low solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the research on 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide. One direction is the development of new drugs based on the structure of 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide. Another direction is the investigation of the mechanism of action of 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide in cancer cells and the brain. Additionally, research can be done to improve the solubility of 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide in water, which can make it easier to work with in lab experiments.
Métodos De Síntesis
The synthesis of 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide involves a multi-step process that starts with the reaction of 3,4-dimethoxyphenylacetonitrile and 4-chlorobenzoyl chloride in the presence of a base. This step results in the formation of 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide. The purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has been found to have potential applications in various scientific fields, including cancer research, neuroscience, and drug discovery. In cancer research, 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. In neuroscience, 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has been found to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. In drug discovery, 4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has been used as a lead compound for the development of new drugs.
Propiedades
IUPAC Name |
4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-11(13-6-9-15(21-2)16(10-13)22-3)19-17(20)12-4-7-14(18)8-5-12/h4-11H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKHVVVRFWZZLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4937625.png)
![5-(3,4-dimethoxybenzylidene)-1-{4-[(4-methylbenzyl)oxy]phenyl}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4937633.png)
![N-(3-chlorophenyl)-N'-dibenzo[b,d]furan-2-ylurea](/img/structure/B4937654.png)
![N-(3-chlorophenyl)-4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide](/img/structure/B4937662.png)


![(3-bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4937694.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(3-pyridinyl)acetamide](/img/structure/B4937697.png)
![5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4937708.png)

![4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4937717.png)
![N-{1-[1-(4-methoxy-3-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4937731.png)

![N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B4937755.png)